

Application Note: Validated Analytical Method for Difenzoquat Metilsulfate

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Compound of Interest

Compound Name: *Difenzoquat metilsulfate*

CAS No.: 43222-48-6

Cat. No.: B1670555

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Abstract & Scope

This Application Note details the development and validation of a robust LC-MS/MS quantitation method for **Difenzoquat metilsulfate** (CAS 43222-48-6). Due to the permanent positive charge and high polarity (logP -0.61) of the difenzoquat cation, traditional Reversed-Phase Chromatography (RPC) on C18 columns results in poor retention and significant peak tailing.

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve superior retention and peak shape. Sample preparation follows a modified QuPPE (Quick Polar Pesticides) extraction strategy, avoiding the phase separation issues inherent in standard QuEChERS protocols. This method is validated according to ICH Q2(R1) and SANTE/11312/2021 guidelines, suitable for toxicology studies and trace residue analysis.

Introduction: The "Polar Cation" Challenge

Difenzoquat is a quaternary ammonium salt.^[1] In solution, it dissociates into the difenzoquat cation (the analytical target) and the methyl sulfate anion.

Mechanistic Insight: Why C18 Fails

Standard C18 columns rely on hydrophobic interaction. Difenzoquat, being highly water-soluble and ionic, elutes near the void volume (

) on C18, leading to:

- Ion Suppression: Co-elution with unretained matrix salts suppresses the Electrospray Ionization (ESI) signal.
- Peak Tailing: Secondary interactions with residual silanols on the silica support cause severe tailing.

The Solution: HILIC provides a water-rich layer on the stationary phase surface, partitioning the polar analyte effectively. We utilize an Amide-functionalized stationary phase, which offers hydrogen bonding capabilities that stabilize the quaternary amine retention.

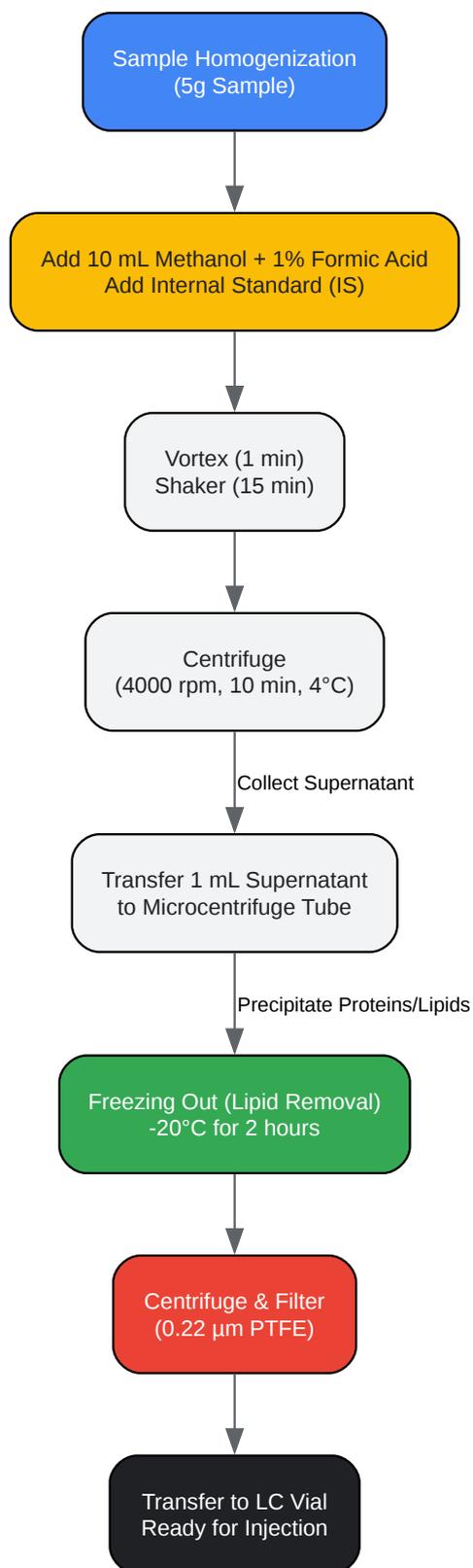
Experimental Protocol 1: Sample Preparation

Critical Warning: Do NOT use standard QuEChERS salts (MgSO₄/NaCl). These salts induce phase separation, forcing the polar difenzoquat into the aqueous waste layer. We use a single-phase extraction.^[2]

Reagents

- Extraction Solvent: Methanol + 1% Formic Acid (v/v).
- Internal Standard (IS): Difenzoquat-d₃ (10 µg/mL in Methanol).
- Cleanup: Plastic syringes (2 mL) and 0.22 µm PTFE filters.

Workflow Diagram



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Figure 1: Modified QuPPE extraction workflow optimized for highly polar cationic analytes.

Experimental Protocol 2: LC-MS/MS Analysis

This method uses an ESI+ source. The mobile phase pH is buffered to stabilize the chromatographic background, though the analyte charge is permanent.

Chromatographic Conditions

Parameter	Setting	Rationale
Column	Waters ACQUITY UPLC BEH Amide (1.7 μ m, 2.1 x 100 mm)	Amide phase retains polar cations via partition and H-bonding.
Mobile Phase A	10 mM Ammonium Formate (aq) + 0.1% Formic Acid	Provides ionic strength to reduce secondary interactions.
Mobile Phase B	Acetonitrile + 0.1% Formic Acid	Organic modifier for HILIC mode.
Flow Rate	0.4 mL/min	Optimal linear velocity for UPLC.
Column Temp	40°C	Improves mass transfer and peak shape.
Injection Vol	2 μ L	Low volume prevents solvent mismatch effects in HILIC.

Gradient Table

Time (min)	%A (Aqueous)	%B (Organic)	Curve
0.00	10	90	Initial
1.00	10	90	Hold
6.00	50	50	Gradient
7.00	50	50	Wash
7.10	10	90	Return
10.00	10	90	Re-equilibration

Mass Spectrometry Parameters (ESI+)

- Source: Electrospray Ionization (Positive)[3]
- Capillary Voltage: 3.0 kV
- Desolvation Temp: 500°C
- Precursor Ion:m/z 249.1 (Difenzoquat cation)

MRM Transitions:

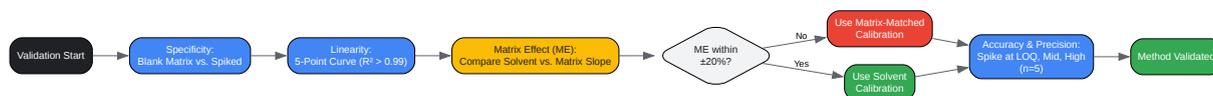
Analyte	Precursor (m/z)	Product (m/z)	Cone (V)	Collision (eV)	Type
Difenzoquat	249.1	193.1	30	25	Quantifier
	249.1	130.1	30	40	Qualifier
	249.1	77.0	30	55	Qualifier

| Difenzoquat-d3 | 252.1 | 196.1 | 30 | 25 | Internal Std |

Method Validation Strategy

Validation ensures the method is "fit for purpose." We follow a hybrid approach compliant with ICH Q2(R1) (Pharma) and SANTE/11312/2021 (Residue Analysis).

Validation Decision Tree



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Figure 2: Decision tree for calibration strategy based on matrix effects.

Key Validation Criteria

- Linearity: Range 1.0 – 100 ng/mL. Correlation coefficient ()
.
- Matrix Effect (ME): Calculated as:
 - If ME is < -20% (Suppression) or > +20% (Enhancement), use Matrix-Matched Calibration or rely heavily on the Internal Standard correction.
- Accuracy (Recovery): Acceptable range 70–120% (SANTE) or 80–120% (ICH).
- Precision (RSD): Repeatability ()
.

Troubleshooting & Optimization

- Issue: Peak Splitting.
 - Cause: Injection solvent is too strong (too much water) for HILIC.
 - Fix: Ensure sample diluent is at least 80% Acetonitrile.
- Issue: Retention Time Drift.
 - Cause: HILIC columns require long equilibration.
 - Fix: Allow at least 20 column volumes of equilibration between runs. Maintain consistent ionic strength (buffer concentration).
- Issue: Carryover.
 - Cause: Difenzoquat sticks to metallic surfaces.

- Fix: Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.

References

- European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021). Retrieved from [\[Link\]](#)
- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [\[Link\]](#)
- EURL-SRM. (2020).[4] Quick Method for the Analysis of Numerous Highly Polar Pesticides in Foods of Plant Origin via LC-MS/MS Involving Simultaneous Extraction with Methanol (QuPPE-PO-Method). Version 11. Retrieved from [\[Link\]](#)
- Greco, G., et al. (2013). HILIC-MS/MS for the determination of polar cationic pesticides.[2] Journal of Separation Science. [\[Link\]](#)

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Sources

- 1. Difenzoquat - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
- 2. lcms.cz [\[lcms.cz\]](https://lcms.cz)
- 3. researchgate.net [\[researchgate.net\]](https://researchgate.net)
- 4. eurl-pesticides.eu [\[eurl-pesticides.eu\]](https://eurl-pesticides.eu)
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